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molecular formula C6H5ClN2O2 B145470 2-Amino-6-chloronicotinic acid CAS No. 58584-92-2

2-Amino-6-chloronicotinic acid

Cat. No. B145470
M. Wt: 172.57 g/mol
InChI Key: INERBKPRIWEQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829585B2

Procedure details

To a mixture of 2,6-dichloronicotinic acid (40 g (purity: 90%), 0.19 mol), acetoamide (80 g, 1.4 mol), potassium carbonate (78 g, 0.56 mol), copper (I) chloride (0.93 g, 9.4 mmol) and xylene (80 mL) was added tris(2-(2-methoxyethoxy)ethyl)amine (3.0 mL, 9.4 mmol), which was stirred overnight at 145° C. After allowing to cool on standing, to the reaction mixture was added copper (I) chloride (0.46 g, 4.6 mmol), followed by stirring overnight at 145° C. After cooling the reaction mixture to 105° C., water (100 mL) was added followed by stirring for 1 hour at the same temperature and allowing to cool to room temperature on standing. After neutralizing the reaction mixture with 5 N hydrochloric acid (150 mL) and aqueous citric acid, ethyl acetate was added. This mixture was filtered through Celite. After separating the organic phase and washing with sat. NaCl, the solvent was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) and recrystallized from an ethyl acetate-hexane system to obtain the title compound (1.4 g, 8.3 mmol, 4.5%) as white crystals.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Two
Name
copper (I) chloride
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper (I) chloride
Quantity
0.46 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
4.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([NH2:15])(=O)C.C(=O)([O-])[O-].[K+].[K+].COCCOCCN(CCOCCOC)CCOCCOC.Cl.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[Cu]Cl.C(OCC)(=O)C.O.C1(C)C(C)=CC=CC=1>[NH2:15][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper (I) chloride
Quantity
0.93 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
copper (I) chloride
Quantity
0.46 g
Type
catalyst
Smiles
[Cu]Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 145° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
by stirring overnight at 145° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 105° C.
STIRRING
Type
STIRRING
Details
by stirring for 1 hour at the same temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
This mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
After separating the organic phase
WASH
Type
WASH
Details
washing with sat. NaCl
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized from an ethyl acetate-hexane system

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.3 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 4.5%
YIELD: CALCULATEDPERCENTYIELD 4.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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